4-Ethoxybenzenesulfonamide
Overview
Description
Synthesis Analysis
4-Ethoxybenzenesulfonamide and its derivatives can be synthesized through various chemical reactions. For instance, a study discusses the synthesis of related sulfonamide compounds, where the sulfonamide moiety has been synthesized by reaction with TsNBr2, showcasing the adaptability and complexity of sulfonamide synthesis (Zhang et al., 2010)). Another study by Riaz (2020) highlights the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, showcasing the step-wise methodology and characterization of these compounds (Riaz, 2020)).
Molecular Structure Analysis
The molecular structure of sulfonamides, including 4-ethoxybenzenesulfonamides, has been extensively studied using crystallography and spectroscopy. Rodrigues et al. (2015) provide insight into the crystal structures of related sulfonamide compounds, demonstrating how supramolecular architectures are influenced by specific intermolecular interactions (Rodrigues et al., 2015)).
Chemical Reactions and Properties
Sulfonamides, including 4-ethoxybenzenesulfonamides, undergo various chemical reactions that highlight their versatile chemical properties. For example, Fukuyama et al. (1995) discuss how nitrobenzenesulfonamides can undergo smooth alkylation, demonstrating the chemical reactivity of sulfonamides (Fukuyama et al., 1995)). Schmidt et al. (2017) explore the use of 4-cyanobenzenesulfonamides as an amine protecting group, further illustrating the chemical versatility of sulfonamides (Schmidt et al., 2017)).
Scientific research applications
Enzyme Inhibition and Computational Studies: N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have been synthesized and evaluated for their potential in inhibiting enzymes like acetylcholinesterase (AChE) and α-glucosidase. These compounds showed significant inhibitory potential, with certain compounds exhibiting excellent potential against AChE. In silico studies also substantiated these results (Riaz, 2020).
Anticancer Properties: A derivative of 4-ethoxybenzenesulfonamide, specifically N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide, has been synthesized and studied for its anticancer properties. It was characterized by various methods including single-crystal X-ray diffraction (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).
Vaccine Adjuvants: Compounds derived from 4-ethoxybenzenesulfonamide, such as N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide and its derivative 2F52, have been identified as activators of innate immunity via mitochondrial stress pathways. These compounds have potential as synthetic adjuvants in vaccines, particularly due to their non-toxic nature in mice and protective effects in influenza virus challenge studies (Sato-Kaneko et al., 2021).
Antiviral and Antifungal Activities: Benzensulfonamides bearing the 1,3,4-oxadiazole moiety, such as N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides, have been synthesized and evaluated for their antiviral (including anti-HIV) and antifungal activities (Zareef et al., 2007).
Electrochemical and Spectroelectrochemical Properties: Novel peripherally octa-substituted metallophthalocyanines, involving derivatives of 4-ethoxybenzenesulfonamide, have been synthesized and characterized for their electrochemical and spectroelectrochemical properties, indicating potential applications in various fields (Kantekin et al., 2015).
Anticancer Agents: Aminothiazole-paeonol derivatives, including those with 4-ethoxybenzenesulfonamide, have been synthesized and evaluated for their anticancer effects on various cancer cell lines. Some compounds, like N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide, demonstrated significant inhibitory activity against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines (Tsai et al., 2016).
Therapeutic Agents for Alzheimer’s Disease: N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides have been synthesized and evaluated as potential therapeutic agents for Alzheimer's disease. These compounds showed inhibitory effects on acetylcholinesterase, with certain derivatives demonstrating competitive inhibition and potential as irreversible enzyme inhibitor complexes (Abbasi et al., 2018).
properties
IUPAC Name |
4-ethoxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-2-12-7-3-5-8(6-4-7)13(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKGEOVHANZEFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395555 | |
Record name | 4-ethoxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxybenzenesulfonamide | |
CAS RN |
1132-19-0 | |
Record name | 4-ethoxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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